N-[(2,4-Dimethylphenyl)methylene]benzenamine
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Overview
Description
N-(2,4-Dimethylbenzylidene)aniline: is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of an imine group (C=N) formed by the condensation of aniline and 2,4-dimethylbenzaldehyde. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,4-Dimethylbenzylidene)aniline can be synthesized through a condensation reaction between aniline and 2,4-dimethylbenzaldehyde. The reaction typically involves mixing equimolar amounts of aniline and 2,4-dimethylbenzaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the imine bond. The product is usually purified by recrystallization from a suitable solvent .
Industrial Production Methods: In an industrial setting, the synthesis of N-(2,4-Dimethylbenzylidene)aniline may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acids or bases can be used to accelerate the reaction. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dimethylbenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
N-(2,4-Dimethylbenzylidene)aniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving imines.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylbenzylidene)aniline involves its ability to act as a nucleophile or electrophile in various chemical reactions. The imine group (C=N) is reactive and can participate in nucleophilic addition or substitution reactions. The aromatic ring can undergo electrophilic aromatic substitution, making it versatile in organic synthesis .
Comparison with Similar Compounds
- N-(2,4-Dimethylphenyl)aniline
- N-(2,4-Dichlorobenzylidene)aniline
- N-(2,4-Dimethoxybenzylidene)aniline
Comparison: N-(2,4-Dimethylbenzylidene)aniline is unique due to the presence of two methyl groups on the benzylidene ring, which can influence its reactivity and steric properties. Compared to its analogs with different substituents, it may exhibit distinct electronic and steric effects, affecting its behavior in chemical reactions and applications .
Properties
CAS No. |
82297-91-4 |
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Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C15H15N/c1-12-8-9-14(13(2)10-12)11-16-15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
QMOJTDZIUPBGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NC2=CC=CC=C2)C |
Origin of Product |
United States |
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